AT-1459

説明

AT-1459 is a novel, orally available direct thrombin inhibitor with a Ki value of 4.9 nM, demonstrating potent antithrombotic activity in preclinical models . It selectively binds to thrombin’s active site, preventing fibrinogen cleavage and subsequent thrombus formation. Preclinical studies in rat models of venous and arterial thrombosis revealed its efficacy in reducing thrombus weight and improving vessel patency at significantly lower doses compared to other anticoagulants . A key advantage of this compound is its rapid onset of action and sustained effects, making it a promising candidate for clinical use in preventing both venous and arterial thrombosis.

特性

CAS番号 |

294658-50-7 |

|---|---|

分子式 |

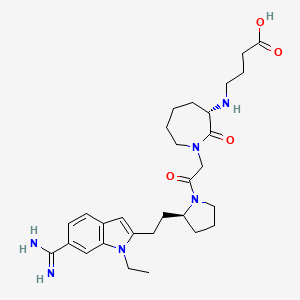

C29H42N6O4 |

分子量 |

538.7 g/mol |

IUPAC名 |

4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid |

InChI |

InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1 |

InChIキー |

DTJAQQZJSTVZRK-UPVQGACJSA-N |

SMILES |

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |

異性体SMILES |

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O |

正規SMILES |

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid AT 1459 AT-1459 AT1459 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AT-1459 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing thrombin inhibitors typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

AT-1459 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

科学的研究の応用

AT-1459 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study thrombin inhibition and related biochemical pathways.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Explored for its antithrombotic properties and potential use in treating thrombotic disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

作用機序

AT-1459 exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves specific molecular interactions and pathways that are crucial for its antithrombotic efficacy .

類似化合物との比較

Mechanism of Action

- AT-1459 : Direct thrombin inhibitor (binds to thrombin’s active site).

- Argatroban : Direct thrombin inhibitor (reversible competitive inhibition).

- Dalteparin : Indirect inhibitor (activates antithrombin III to inhibit thrombin and Factor Xa).

- Warfarin : Vitamin K antagonist (reduces synthesis of clotting factors II, VII, IX, X).

Efficacy in Venous Thrombosis Models

| Compound | ID50 (mg/kg + mg/kg/h) | BT2 (mg/kg + mg/kg/h) | BT2/ID50 Ratio |

|---|---|---|---|

| This compound | 0.04 + 0.04 | 0.9 + 0.9 | 22.5 |

| Argatroban | 0.1 + 0.4 | 1.0 + 0.6 | 10.0 |

| Dalteparin | 13.0 IU/kg + 26.0 | 345.5 IU/kg + 691.0 | 26.6 |

Key Findings :

- This compound exhibited the lowest ID50 (0.04 mg/kg + 0.04 mg/kg/h), indicating superior potency compared to argatroban (0.1 mg/kg + 0.4 mg/kg/h) and dalteparin (13.0 IU/kg + 26.0 IU/kg/h) .

- The BT2/ID50 ratio (therapeutic window) for this compound (22.5) was more favorable than argatroban (10.0), suggesting a wider margin between efficacy and bleeding risk .

Arterial Thrombosis and Oral Efficacy

| Compound | Effective Dose (mg/kg + mg/kg/h) | Onset of Action | Duration of Effect |

|---|---|---|---|

| This compound | 0.6 + 0.6 (IV); 30 (oral) | 1 hour | 6 hours |

| Argatroban | 0.6 + 2.4 (IV) | - | - |

| Dalteparin | 300 IU/kg + 600 (IV) | - | - |

| Warfarin | 0.3 (oral, 3-day regimen) | Days | Days |

Key Findings :

- In FeCl₂-induced arterial thrombosis, this compound achieved significant vessel patency at 0.6 mg/kg + 0.6 mg/kg/h , outperforming argatroban and dalteparin at equivalent time points .

- Oral administration of this compound (30 mg/kg) showed rapid onset (1 hour) and sustained effects (6 hours), contrasting sharply with warfarin’s delayed action .

Pharmacokinetic Advantages

- Oral Bioavailability : this compound’s oral efficacy is a distinct advantage over argatroban and dalteparin, which require parenteral administration.

- Therapeutic Window: The higher BT2/ID50 ratio (22.5 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。